molecular formula C8H8BrFO B1381983 2-Bromo-4-ethoxy-1-fluorobenzene CAS No. 1555379-66-2

2-Bromo-4-ethoxy-1-fluorobenzene

Cat. No.: B1381983
CAS No.: 1555379-66-2
M. Wt: 219.05 g/mol
InChI Key: QGNZBLWPGNSKII-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds, or aryl halides, are a class of organic compounds that play a crucial role in numerous chemical transformations. They are characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the ring, along with the presence of other substituents, significantly influences the compound's reactivity and physical properties.

Aryl halides are key substrates in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl iodides and bromides are generally more reactive, the less expensive and more readily available aryl chlorides are also widely used, albeit sometimes requiring more specialized catalytic systems. researchgate.net The reactivity of aryl halides in these reactions is a subject of ongoing research, with studies focusing on factors beyond the initial oxidative addition step. researchgate.net

Significance of Multi-Substituted Benzene Derivatives in Advanced Organic Synthesis

Multi-substituted benzene derivatives are organic compounds where a benzene ring is functionalized with multiple substituent groups. These compounds are of immense importance as they form the structural core of many pharmaceuticals, agrochemicals, and materials with advanced electronic and optical properties. innovations-report.com The specific arrangement of different substituents on the benzene ring is critical for the molecule's function and activity.

The synthesis of multi-substituted benzenes, especially those with an unsymmetrical substitution pattern, presents a significant challenge in organic chemistry. innovations-report.com Traditional methods often lack the required selectivity to install different functional groups at desired positions. innovations-report.com Consequently, a major focus of modern organic synthesis is the development of novel and efficient methodologies to create these complex structures with high precision and control. innovations-report.comrsc.org Recent advancements have seen the development of programmed and modular approaches to access a wide array of multi-substituted benzene derivatives. innovations-report.comacs.org

Overview of Academic Research Trajectories for Aryl Halides with Diverse Substituents

Current research on aryl halides with diverse substituents is multifaceted, exploring their synthesis, reactivity, and application in various fields. A significant area of investigation involves understanding the electronic and steric effects of different substituents on the reactivity of the aryl halide. acs.org For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence the rates and outcomes of reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling. acs.orgnih.gov

Theoretical and computational studies are increasingly being employed to predict and rationalize the behavior of these compounds in chemical reactions. acs.orgnih.govresearchgate.net These studies provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and synthetic strategies. researchgate.net Furthermore, there is a growing interest in the development of more sustainable and environmentally friendly methods for the synthesis and transformation of aryl halides, including the use of greener solvents and catalysts. researchgate.net The unique substitution pattern of 2-Bromo-4-ethoxy-1-fluorobenzene, with its combination of halogen and alkoxy groups, places it at the intersection of these research trends, making it a valuable tool for synthetic chemists.

Interactive Data Table

PropertyValue
Compound Name This compound
CAS Number 900174-64-3 chemscene.comoakwoodchemical.com
Molecular Formula C₈H₈BrFO chemscene.comoakwoodchemical.com
Molecular Weight 219.05 g/mol chemscene.comoakwoodchemical.com
Synonym 2-Fluoro-5-bromophenylethyl ether chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNZBLWPGNSKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 2 Bromo 4 Ethoxy 1 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring play a crucial role in determining the rate and regioselectivity of the substitution.

Directing Effects of Bromo, Ethoxy, and Fluoro Substituents on EAS

The directing effects of the bromo, ethoxy, and fluoro substituents are a consequence of their ability to donate or withdraw electron density through inductive and resonance effects.

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect outweighs its electron-withdrawing inductive effect.

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups yet are ortho, para-directors. Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated to the ring via resonance, which preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. youtube.com

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-OCH2CH3 Electron-withdrawingElectron-donatingActivatingOrtho, Para
-Br Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-F Electron-withdrawingElectron-donatingDeactivatingOrtho, Para

Regioselectivity Analysis in Subsequent Substitution Reactions

In a polysubstituted benzene ring like 2-Bromo-4-ethoxy-1-fluorobenzene, the directing effects of the individual substituents must be considered collectively to predict the position of subsequent electrophilic attack. The powerful activating and directing effect of the ethoxy group is expected to be the dominant factor in determining the regioselectivity.

The positions ortho and para to the ethoxy group are C5 and C1/C3 respectively. The position para to the ethoxy group (C1) is already substituted with a fluorine atom. Therefore, electrophilic attack will be directed to the positions ortho to the ethoxy group, which are C3 and C5.

Between the two available ortho positions (C3 and C5), steric hindrance from the adjacent bromo group at C2 might slightly disfavor substitution at C3. Therefore, the major product of an electrophilic substitution reaction is predicted to be at the C5 position.

For instance, in the chlorination of 4-bromotoluene, substitution occurs predominantly at the position ortho to the activating methyl group. youtube.com By analogy, the strongly activating ethoxy group in this compound will direct the incoming electrophile.

Kinetic and Thermodynamic Considerations in EAS Pathways

The outcome of an electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. This usually corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to an equilibrium mixture of products. Under these conditions, the most stable product will be the major isomer, and the reaction is said to be under thermodynamic control. libretexts.orgncrdsip.com

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups or very strong bases.

Addition-Elimination Pathways for the Chemical Compound

The addition-elimination mechanism is a common pathway for NAS. pressbooks.pub It proceeds in two steps: nucleophilic addition to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

For an addition-elimination reaction to occur on this compound, a nucleophile would attack the carbon bearing one of the halogen leaving groups (bromo or fluoro). The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex. byjus.com In this compound, the ethoxy group is electron-donating, which would destabilize the anionic intermediate. The bromo and fluoro groups are only weakly electron-withdrawing. Therefore, the addition-elimination mechanism is expected to be unfavorable under standard conditions and would likely require harsh reaction conditions if it were to proceed.

Influence of Substituent Effects on NAS Reactivity

Nucleophilic Aromatic Substitution (NAS) is a significant reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. The reactivity of this compound in NAS reactions is governed by the electronic interplay of its three substituents: the bromo, fluoro, and ethoxy groups.

The reaction generally proceeds via an addition-elimination mechanism, involving the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromide) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The stability of this intermediate is the primary determinant of the reaction rate.

Fluoro Group (ortho): The fluorine atom, located ortho to the bromine leaving group, exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly stabilizes the negative charge of the Meisenheimer intermediate, particularly the charge developed at the adjacent carbon, thereby increasing the compound's reactivity towards nucleophilic attack. researchgate.net The presence of an ortho-fluoro substituent is known to have a variable but generally activating influence on NAS reactivity. numberanalytics.com

Ethoxy Group (para): The ethoxy group at the para position has two opposing effects. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. In the context of NAS, the +R effect is dominant, destabilizing the negatively charged Meisenheimer intermediate by increasing electron density on the ring. organic-chemistry.org Electron-donating groups are known to decrease the rate of NAS reactions. researchgate.net

Table 1: Summary of Substituent Effects on NAS Reactivity of this compound

Substituent Position Electronic Effect Influence on Meisenheimer Complex Overall Effect on NAS Reactivity
Fluoro ortho Strong -I Stabilizing Activating
Ethoxy para Strong +R, Weak -I Destabilizing Deactivating
Bromo - Leaving Group - Leaving Group

Metal-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is the typical site of reactivity in these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. Aryl bromides are common coupling partners in this reaction. For this compound, this reaction would enable the formation of a new carbon-carbon bond at the C2 position, leading to substituted 4-ethoxy-1-fluorobenzene derivatives.

The general reaction scheme involves a palladium(0) catalyst, a base, and a suitable solvent. The catalytic cycle includes the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boronic Acid Arylboronic acid, Vinylboronic acid Nucleophilic partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the coupling
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid
Solvent Toluene (B28343), Dioxane, Water/Organic mixtures Reaction medium

The Stille coupling reaction provides another effective method for C-C bond formation by coupling an organic halide with an organostannane reagent, catalyzed by palladium. youtube.com this compound can serve as the halide component. A key advantage of the Stille reaction is its tolerance for a wide array of functional groups, as organostannanes are stable and less basic compared to other organometallic reagents. youtube.comnih.gov

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos), and occurs in a non-polar solvent like toluene or dioxane. nih.gov This method allows for the synthesis of complex biaryls from the this compound scaffold.

Hiyama Coupling: This palladium-catalyzed reaction couples organic halides with organosilicon compounds. organic-chemistry.org The C-Br bond of this compound can be selectively coupled with an organosilane in the presence of a palladium catalyst. A crucial feature of the Hiyama coupling is the requirement of an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgnih.gov This reaction is an attractive alternative to other coupling methods due to the low toxicity and stability of organosilanes. organic-chemistry.org

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org In the context of this compound, there are two potential applications. First, the compound itself can act as the aryl halide, coupling with a pre-formed Grignard reagent. Second, this compound can be converted into its corresponding Grignard reagent (see section 3.4), which can then be coupled with another organic halide. This reaction is highly efficient for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. researchgate.netacs.org

Beyond the C-C bond forming reactions described above, this compound is a precursor for forming C-N and C-O bonds at the C2 position.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction is a powerful tool for synthesizing aryl amines from this compound. numberanalytics.com It typically requires a palladium catalyst, a bulky phosphine ligand, and a base. numberanalytics.comacs.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines. numberanalytics.com

C-O Bond Formation (Ullmann Condensation): The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols or phenols. wikipedia.org This method can be used to synthesize diaryl ethers or aryl alkyl ethers from this compound. While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgarkat-usa.org

Table 3: Summary of C-C, C-N, and C-O Bond Formation Strategies

Bond Type Reaction Name Catalyst System Coupling Partner
C-C Suzuki-Miyaura Palladium / Base Organoboron compound
C-C Stille Palladium Organostannane
C-C Hiyama Palladium / Activator Organosilane
C-C Kumada Nickel or Palladium Grignard reagent
C-N Buchwald-Hartwig Palladium / Ligand / Base Amine
C-O Ullmann Condensation Copper / Ligand / Base Alcohol or Phenol (B47542)

Organometallic Reactivity Studies

The presence of a carbon-bromine bond allows this compound to participate in the formation of organometallic reagents, most notably Grignard reagents.

Formation of the Grignard reagent, 2-ethoxy-4-fluorophenylmagnesium bromide, is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). core.ac.ukorganic-chemistry.org The C-Br bond is significantly more reactive towards magnesium insertion than the more stable C-F bond, ensuring high chemoselectivity in the formation of the Grignard reagent.

Once formed, this Grignard reagent is a potent nucleophile and a strong base. It can be used in a wide array of subsequent reactions to introduce the 2-ethoxy-4-fluorophenyl moiety into other molecules. A classic example is the reaction with carbon dioxide (CO₂), followed by an acidic workup, to produce 2-ethoxy-4-fluorobenzoic acid. core.ac.uk This demonstrates a two-step sequence for the carboxylation of the aromatic ring.

Grignard Reagent Formation and Synthetic Utility

The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal. This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the resulting organomagnesium compound. youtube.comquora.com The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-fluorine bond, ensuring the regioselective formation of (2-ethoxy-4-fluorophenyl)magnesium bromide.

The general mechanism involves the oxidative insertion of the magnesium atom into the carbon-bromine bond. youtube.com This process requires an initiation period, which can be facilitated by activating the magnesium surface with agents like iodine or 1,2-dibromoethane. libretexts.org The resulting Grignard reagent, (2-ethoxy-4-fluorophenyl)magnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the aryl carbon. youtube.com

The synthetic utility of this Grignard reagent is extensive, primarily serving as a source of the 2-ethoxy-4-fluorophenyl nucleophile for the formation of new carbon-carbon bonds. masterorganicchemistry.com It readily reacts with a variety of electrophilic substrates. For instance, reaction with aldehydes or ketones leads to the formation of secondary or tertiary alcohols, respectively, after acidic workup. libretexts.orgmasterorganicchemistry.com Its reaction with carbon dioxide, followed by acidification, yields the corresponding carboxylic acid, 2-ethoxy-4-fluorobenzoic acid. masterorganicchemistry.com

Table 1: Potential Synthetic Transformations of (2-ethoxy-4-fluorophenyl)magnesium bromide

ElectrophileIntermediate ProductFinal Product (after acidic workup)Product Class
Formaldehyde (CH₂O)Bromo(2-(2-ethoxy-4-fluorophenyl)ethoxy)magnesium(2-Ethoxy-4-fluorophenyl)methanolPrimary Alcohol
Acetaldehyde (CH₃CHO)Bromo(1-(2-ethoxy-4-fluorophenyl)ethoxy)magnesium1-(2-Ethoxy-4-fluorophenyl)ethan-1-olSecondary Alcohol
Acetone ((CH₃)₂CO)Bromo(2-(2-ethoxy-4-fluorophenyl)propan-2-yloxy)magnesium2-(2-Ethoxy-4-fluorophenyl)propan-2-olTertiary Alcohol
Carbon Dioxide (CO₂)Bromo(2-ethoxy-4-fluorobenzoyloxy)magnesium2-Ethoxy-4-fluorobenzoic acidCarboxylic Acid
Ethylene OxideBromo(2-(2-ethoxy-4-fluorophenyl)ethoxy)magnesium2-(2-Ethoxy-4-fluorophenyl)ethan-1-olPrimary Alcohol

Directed ortho-Metalation and Halogen-Metal Exchange Reactions

Beyond Grignard reagents, the reactivity of this compound can be harnessed through halogen-metal exchange reactions. This powerful method is used to generate highly reactive organolithium intermediates, which are not always accessible via direct deprotonation (ortho-metalation). wikipedia.orgias.ac.in The reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an ethereal solvent. wikipedia.org

The exchange rate for aryl halides follows the trend I > Br > Cl, making the carbon-bromine bond in this compound the exclusive site of exchange. wikipedia.org The carbon-fluorine bond remains inert under these conditions. stackexchange.com The reaction is kinetically controlled and results in the formation of 2-ethoxy-4-fluorophenyllithium and the corresponding alkyl bromide. harvard.edu

R-Li + Ar-Br ⇌ R-Br + Ar-Li

The regioselectivity of metalation is strongly influenced by the substituents on the aromatic ring. While the ethoxy group is a potential directing group for ortho-metalation (deprotonation at an adjacent carbon), the halogen-metal exchange at the C-Br bond is a much faster process. wikipedia.orgharvard.edu The presence of the ortho-fluorine atom can accelerate the rate of lithium-halogen exchange. wikipedia.org The resulting 2-ethoxy-4-fluorophenyllithium is a versatile intermediate, capable of reacting with the same range of electrophiles as its Grignard counterpart, often with enhanced reactivity.

Table 2: Factors Influencing Halogen-Metal Exchange Regioselectivity

Substrate FeatureInfluence on ReactionRationale
C-Br bond vs. C-F/C-Cl bondsPreferential exchange at C-BrThe C-Br bond is weaker and more polarizable, leading to faster exchange rates compared to C-Cl and especially C-F. wikipedia.org
Alkyllithium Reagent (n-BuLi vs. t-BuLi)Affects reaction rate and side reactionst-Butyllithium is more reactive and can facilitate exchange at lower temperatures, but may also lead to side reactions like elimination if possible.
Low Temperature (-78 °C or lower)Essential for selectivity and stabilitySuppresses side reactions and prevents the decomposition of the often unstable aryllithium intermediate. ias.ac.in
ortho-Fluoro SubstituentAccelerates exchangeThe inductive electron-withdrawing effect of fluorine can increase the rate of the lithium-halogen exchange at the adjacent position. wikipedia.org

Radical Reactions and Photochemical Transformations of the Chemical Compound

The reactivity of this compound is not limited to ionic, organometallic pathways. The presence of a carbon-bromine bond makes it a candidate for radical reactions, particularly those initiated by photochemical energy. Aryl halides can undergo photochemical dehalogenation upon irradiation, typically with UVA light. worktribe.comdocumentsdelivered.com This process often proceeds via a radical chain mechanism where the primary event is the homolytic cleavage of the weakest carbon-halogen bond. acs.org

In this compound, the bond dissociation energy of the C-Br bond is significantly lower than that of the C-F and C-H bonds, making it the most likely site for photochemical cleavage. This homolysis generates a 2-ethoxy-4-fluorophenyl radical and a bromine radical. wikipedia.org

Ar-Br + hν → Ar• + Br•

Once formed, the highly reactive 2-ethoxy-4-fluorophenyl radical can participate in a variety of subsequent reactions. wikipedia.orgnih.gov In the presence of a suitable hydrogen donor, such as methanol (B129727) or isopropanol, the radical can abstract a hydrogen atom to yield 1-ethoxy-3-fluorobenzene, achieving a net protodehalogenation. researchgate.net In the absence of efficient trapping agents, this aryl radical could also participate in coupling reactions. acs.org Mechanistic studies on similar compounds suggest that the reaction can be facilitated by the presence of a base. acs.orgworktribe.com While specific studies on this compound are not widely documented, its behavior can be predicted based on the well-established photochemistry of other bromoaromatic compounds. worktribe.comresearchgate.net

Table 3: General Conditions for Photochemical Reactions of Aryl Halides

ParameterCondition/ReagentRole in Reaction
Radiation SourceUVA Light (e.g., 254-350 nm)Provides the energy to induce homolytic cleavage of the C-Br bond. worktribe.com
Solvent/H-donorMethanol, IsopropanolCan act as a hydrogen atom donor to quench the aryl radical, leading to the dehalogenated product. worktribe.com
Base (optional)K₂CO₃, MethoxideCan facilitate the reaction, possibly by forming a complex that weakens the C-Br bond. acs.orgworktribe.com
AtmosphereInert (Nitrogen, Argon)Prevents the highly reactive radical intermediates from being quenched by oxygen. worktribe.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Ethoxy 1 Fluorobenzene

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. For 2-Bromo-4-ethoxy-1-fluorobenzene, computational methods can map out its electronic landscape, highlighting regions susceptible to chemical attack and explaining the influence of its substituent groups—bromo, ethoxy, and fluoro—on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals in this compound are critical in predicting its behavior in various reactions.

Illustrative Data Table: Expected FMO Properties

Property Expected Value/Characteristic for this compound Rationale
HOMO Energy Relatively high (compared to benzene) The strong activating effect of the ethoxy group outweighs the deactivating effects of the halogens.
LUMO Energy Relatively low The presence of electronegative halogens lowers the LUMO energy, increasing susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate The competing effects of the activating and deactivating groups lead to a moderate energy gap.

| HOMO Lobe Distribution | Highest density on carbons ortho and para to the ethoxy group | This indicates the most nucleophilic sites and likely positions for electrophilic attack. |

Charge Distribution and Electrostatic Potential Mapping Studies

The distribution of electron density in this compound is uneven due to the differing electronegativities of the substituent atoms. Computational methods can calculate the partial charges on each atom and generate an electrostatic potential (ESP) map. ESP maps are three-dimensional visualizations of the charge distribution, where colors are used to represent different potential values: red typically indicates electron-rich regions (negative potential), while blue signifies electron-poor regions (positive potential). libretexts.org

For this compound, the ESP map would be expected to show a region of high negative potential (red) around the oxygen atom of the ethoxy group and delocalized into the aromatic ring, particularly at the positions ortho and para to the ethoxy group. researchgate.net The fluorine and bromine atoms, being highly electronegative, will draw electron density from the ring via the sigma framework, but their lone pairs can donate back into the pi system. walisongo.ac.id This creates a complex charge landscape. The area around the hydrogen atoms of the ethoxy group and, to a lesser extent, the bromine atom (due to the phenomenon of a "sigma-hole") might show a positive potential. researchgate.net These maps are invaluable for predicting how the molecule will interact with other polar molecules or ions. scispace.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, this is particularly useful in understanding the pathways of aromatic substitution reactions.

Transition State Characterization and Reaction Pathway Analysis

Any chemical reaction proceeds through a high-energy transition state that connects the reactants to the products. Computational chemistry can locate and characterize the geometry and energy of these transition states. For an electrophilic aromatic substitution on this compound, the reaction pathway would involve the formation of a sigma-complex (also known as an arenium ion), which is a key intermediate. nih.gov

By modeling the attack of an electrophile at different positions on the aromatic ring, a series of potential transition states and intermediates can be calculated. The geometry of the transition state would reveal the extent of bond formation between the electrophile and the ring carbon, and the distortion of the benzene ring from planarity. The analysis of the vibrational frequencies of the transition state structure is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Computational Determination of Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.

For this compound, one would expect that the activation barrier for electrophilic attack at the position ortho to the ethoxy group and meta to the bromine would be the lowest, as this position is strongly activated by the electron-donating ethoxy group. Attack at other positions would likely have higher activation barriers due to less favorable electronic effects. Computational studies can quantify these energy differences, providing a clear prediction of the most favorable reaction pathway. nih.gov

Illustrative Data Table: Predicted Relative Activation Energies for Electrophilic Bromination

Position of Attack Directing Effects Predicted Relative Activation Energy
C6 (ortho to -OEt, meta to -Br) Activated by -OEt, weakly deactivated by -Br Lowest
C2 (ortho to -F, meta to -OEt) Deactivated by -F, weakly activated by -OEt High

| C5 (meta to -OEt, meta to -F) | Deactivated by both halogens | Highest |

Prediction of Regioselectivity in Aromatic Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at a particular position on a molecule. In substituted benzenes, the existing substituents direct incoming groups to specific positions. Computational chemistry provides powerful tools for predicting this regioselectivity. scielo.org.mx

In the case of this compound, the directing effects of the three substituents are in competition. The ethoxy group is a strong activating group and an ortho-, para-director. The fluorine and bromine atoms are deactivating groups but are also ortho-, para-directors. Given that the para position to the ethoxy group is occupied by the fluorine atom, the primary sites for electrophilic attack would be the positions ortho to the ethoxy group (C3 and C5). However, C3 is also ortho to the bromine, and C5 is meta to the bromine.

Computational models, by calculating the stability of the possible sigma-complex intermediates or the energies of the transition states for attack at each available position, can provide a quantitative prediction of the major product. nih.govacs.org The most stable intermediate/lowest energy transition state corresponds to the major regioisomer formed. For electrophilic substitution, the attack is most likely to occur at the C6 position, which is ortho to the strongly activating ethoxy group and avoids being ortho to the deactivating fluorine atom. pnas.org For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing groups would be the most likely sites of attack. acs.orgresearchgate.netdiva-portal.org

Solvent Effects on Reaction Pathways through Computational Simulations

The chemical environment, specifically the choice of solvent, can profoundly impact the kinetics and thermodynamics of a chemical reaction. For a molecule like this compound, computational simulations would be essential to predict how different solvents might influence its reactivity in processes such as nucleophilic aromatic substitution or cross-coupling reactions.

Theoretical studies on other substituted aromatic compounds have demonstrated that solvent polarity is a critical factor. For instance, computational investigations into the SNAr reactions of similar halogenated aromatics often reveal that polar aprotic solvents can significantly stabilize charged intermediates and transition states, thereby accelerating the reaction rate. The use of implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), in conjunction with Density Functional Theory (DFT) calculations, allows for the approximation of these solvent effects.

A hypothetical computational study on this compound would likely involve calculating the energy profiles of its potential reaction pathways in various solvents. The data generated would illustrate the stabilization or destabilization of key species, providing insights into the optimal solvent for a desired transformation.

Table 1: Illustrative Data from a Hypothetical Solvent Effect Study on a Reaction of this compound

Solvent (Dielectric Constant)Transition State Energy (kcal/mol)Intermediate Stabilization Energy (kcal/mol)
Hexane (1.88)55.2-2.5
Dichloromethane (8.93)48.7-8.1
Acetonitrile (37.5)45.3-12.4
Dimethyl Sulfoxide (46.7)43.1-15.6

Note: This table is hypothetical and intended for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.

Conformational Analysis of the Ethoxy Group and Its Influence on Reactivity

The orientation of the ethoxy group in this compound is not static. Rotation around the C(aryl)-O bond and the O-C(ethyl) bond leads to different conformers, each with a distinct energy and, consequently, a different level of influence on the molecule's reactivity. The steric and electronic effects of the adjacent bromine and fluorine atoms are expected to create a notable rotational barrier.

Computational methods, particularly ab initio calculations and DFT, are powerful tools for exploring the potential energy surface associated with this rotation. By systematically varying the dihedral angles of the ethoxy group, a conformational energy profile can be constructed. This profile would reveal the most stable (lowest energy) conformations and the energy barriers between them.

The conformation of the ethoxy group can impact reactivity in several ways. Sterically, it can hinder or facilitate the approach of a reagent to a nearby reactive site. Electronically, the orientation of the oxygen's lone pairs relative to the aromatic pi-system can modulate the electron density of the benzene ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. For example, a planar conformation where the ethoxy group is coplanar with the benzene ring would maximize resonance effects, enhancing the electron-donating character of the ethoxy group.

Table 2: Hypothetical Conformational Analysis Data for this compound

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Description
2.5Eclipsed (steric hindrance with Br)
90°0.0Perpendicular (most stable)
180°3.1Eclipsed (steric hindrance with H)

Note: This table is hypothetical and intended for illustrative purposes only, based on general principles of conformational analysis for similar molecules.

Synthetic Utility of 2 Bromo 4 Ethoxy 1 Fluorobenzene As a Building Block

Precursor in the Synthesis of Densely Functionalized Aromatic Systems

2-Bromo-4-ethoxy-1-fluorobenzene serves as a valuable precursor for the synthesis of densely functionalized aromatic systems. The bromine atom can act as a handle for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the creation of highly substituted aromatic rings with tailored electronic and steric properties.

For instance, in a manner analogous to the use of similar bromo-fluoro compounds, the bromine atom of this compound can be readily displaced by a boronic acid derivative in a Suzuki coupling reaction. This would allow for the introduction of a wide range of aryl or alkyl groups at the 2-position. Similarly, the fluorine atom can participate in nucleophilic aromatic substitution reactions, although under more forcing conditions, providing another avenue for functionalization. The interplay between the directing effects of the ethoxy, bromo, and fluoro substituents guides the regioselectivity of these transformations, enabling the controlled synthesis of specific isomers.

The versatility of this building block is further highlighted by its potential use in one-pot multi-reaction sequences, where sequential cross-coupling and substitution reactions can be employed to rapidly assemble complex aromatic structures from a single starting material. This approach is highly efficient and allows for the generation of molecular diversity, which is crucial in fields such as medicinal chemistry and materials science. The related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a known intermediate in the synthesis of dapagliflozin, showcasing the utility of such substituted aromatic compounds in the pharmaceutical industry. google.comwipo.int

Role in the Construction of Advanced Heterocyclic Compounds

The chemical reactivity of this compound makes it a suitable starting material for the construction of advanced heterocyclic compounds. The bromine and fluorine atoms can participate in cyclization reactions to form fused ring systems containing heteroatoms such as nitrogen, oxygen, and sulfur. These heterocyclic frameworks are prevalent in pharmaceuticals, agrochemicals, and functional materials.

One potential application is in the synthesis of benzofurans. Intramolecular cyclization of a derivative of this compound, where a suitable oxygen-containing side chain is introduced at the 1-position (displacing the fluorine), could lead to the formation of a substituted benzofuran (B130515) ring. Similarly, reaction with nitrogen or sulfur nucleophiles could pave the way for the synthesis of indoles, benzimidazoles, and benzothiazoles.

While direct examples of the use of this compound in the synthesis of advanced heterocyclic compounds are not extensively documented in the readily available literature, the principles of heterocyclic synthesis using halogenated aromatic precursors are well-established. For example, a study on the synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives utilized a substituted thiazole (B1198619) to construct chromeno[6,5-d]thiazole derivatives, illustrating the general strategies for building complex heterocyclic systems from functionalized aromatic precursors. nih.gov

Intermediacy in the Synthesis of Complex Organic Molecules

This compound can serve as a key intermediate in the synthesis of more complex organic molecules. Its utility lies in its ability to introduce a specific substitution pattern onto an aromatic ring, which can then be elaborated into a larger molecular framework. This is particularly relevant in multi-step syntheses where precise control over the arrangement of functional groups is essential.

An example of a similar compound's role as an intermediate is the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in the preparation of dapagliflozin. google.comwipo.int This highlights the importance of halogenated and ethoxy-substituted phenyl groups in the synthesis of complex, biologically active molecules. The synthetic routes to such intermediates often involve multiple steps, starting from simpler aromatic precursors.

The synthesis of this compound itself would likely proceed from a more readily available starting material, such as 4-ethoxyaniline. A plausible synthetic route could involve the diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction to introduce the bromine and fluorine atoms. The order of these introductions would be crucial to ensure the desired regiochemistry. The general principles of such transformations are well-documented in organic synthesis literature. orgsyn.org

Derivatization to Multi-Substituted Polycyclic Aromatic Hydrocarbons (PAHs)

The structure of this compound provides a platform for the synthesis of multi-substituted polycyclic aromatic hydrocarbons (PAHs). The bromine atom is particularly useful in this context, as it can participate in reactions that lead to the annulation of additional aromatic rings.

For example, a Suzuki or Stille coupling reaction with a suitable boronic acid or organostannane reagent bearing an additional aromatic ring could be employed to create a biaryl system. Subsequent intramolecular cyclization reactions, such as a Scholl reaction, could then be used to form the fused polycyclic system. The fluorine and ethoxy groups would remain as substituents on the newly formed PAH, influencing its electronic properties and solubility.

The ability to introduce multiple substituents with specific regiochemistry is a significant advantage in the synthesis of functional PAHs for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While specific examples of the derivatization of this compound to PAHs are not prominent in the available literature, the synthetic strategies are well within the realm of modern organic chemistry. The use of bromo-organic compounds in a variety of organic transformations, including cyclization and substitution reactions, is a testament to their versatility as synthetic building blocks. datapdf.com

Future Directions and Emerging Research Avenues for 2 Bromo 4 Ethoxy 1 Fluorobenzene

Development of Novel Catalytic Systems for Efficient Functionalization

The functionalization of haloarenes is a cornerstone of modern organic chemistry, with transition metal-catalyzed cross-coupling reactions providing a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. Future research concerning 2-Bromo-4-ethoxy-1-fluorobenzene will heavily focus on developing novel catalytic systems that offer greater efficiency, selectivity, and substrate scope.

The bromine and fluorine substituents on the benzene (B151609) ring present distinct opportunities for selective activation. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-established for activating carbon-bromine bonds. mdpi.comresearchgate.net Future work will likely involve the design of advanced palladium catalysts with increasingly electron-deficient ligands to enhance catalytic activity, particularly for challenging coupling partners. researchgate.net While the carbon-fluorine bond is considerably stronger and generally considered more inert, recent advances have demonstrated that C–F bond activation is achievable with appropriately reactive transition metal complexes. researchgate.netrsc.org The development of catalysts capable of selectively activating the C-F bond in the presence of the C-Br bond, or vice-versa, would provide unprecedented control over the stepwise functionalization of the molecule.

Research is also anticipated in the application of earth-abundant metal catalysts, such as those based on nickel, copper, or iron, as more sustainable and cost-effective alternatives to palladium for the cross-coupling reactions of this compound.

Table 1: Potential Catalytic Systems for Functionalizing this compound

Catalytic System Target Reaction Potential Outcome
Palladium(0) / Phosphine (B1218219) Ligands Suzuki-Miyaura Coupling Selective C-Br bond reaction with arylboronic acids to form biaryl compounds. mdpi.comresearchgate.netresearchgate.net
Nickel(II) / N-Heterocyclic Carbene (NHC) Ligands Buchwald-Hartwig Amination Formation of N-aryl compounds by coupling with various amines at the C-Br position.
Copper(I) / Phenanthroline Ligands Ullmann Condensation Synthesis of diaryl ethers by coupling with phenols.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time, in-situ monitoring is becoming indispensable. For reactions involving this compound, these methods can provide a wealth of information on reaction kinetics, the formation of transient intermediates, and catalyst speciation. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the consumption of starting materials and the formation of products and byproducts directly in the reaction vessel. researchgate.net This technique could be employed to study the kinetics of a Suzuki coupling, helping to determine the rate-determining step and optimize parameters like temperature, catalyst loading, and base concentration. Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor the change in vibrational frequencies of functional groups, offering rapid insights into reaction progress, particularly for fast reactions. nih.gov For instance, monitoring the C-Br stretching frequency could provide a direct measure of the rate of oxidative addition to a metal catalyst.

Fluorogenic reactions, where a non-fluorescent molecule becomes fluorescent upon reaction, represent another emerging avenue. acs.org One could envision designing a coupling partner for this compound that, upon successful reaction, generates a highly fluorescent product, allowing for high-throughput screening of catalysts and reaction conditions using fluorescence spectroscopy.

Table 2: Spectroscopic Techniques for In-Situ Monitoring of Reactions

Spectroscopic Technique Information Gained Application Example for this compound
In-Situ NMR Reaction kinetics, intermediate identification, product quantification. researchgate.net Monitoring the conversion to product in a Buchwald-Hartwig amination to optimize ligand choice.
In-Situ FTIR Real-time tracking of functional group changes, detection of short-lived intermediates. nih.gov Observing the disappearance of the C-Br bond peak during a Heck coupling reaction.
Raman Spectroscopy Complementary vibrational data, useful for symmetric bonds and in aqueous media. Analyzing catalyst-substrate interactions in an aqueous phase cross-coupling.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Routes

Furthermore, ML models can predict the reactivity of different sites on the molecule under various conditions. An AI could be trained to predict the likelihood of a C-Br versus a C-F bond reacting given a specific catalyst, ligand, and solvent system. This predictive power would accelerate the discovery of highly selective functionalization reactions, saving significant time and resources in the laboratory.

Table 3: Hypothetical Application of AI in Synthesizing a Derivative

AI Tool Input Potential Output Benefit
Retrosynthesis Planner Target Molecule: A complex pharmaceutical intermediate containing the 4-ethoxy-1-fluorophenyl moiety. Proposed Route: A multi-step synthesis starting from this compound and other commercially available precursors. microsoft.com Rapid identification of viable and potentially novel synthetic pathways. chemcopilot.com
Reaction Outcome Predictor Reactants: this compound, an amine, a palladium catalyst, and a specific ligand. Predicted Yield: 85% of the aminated product at the bromine position, with 5% competing hydrodehalogenation. Optimization of reaction conditions before performing experiments, reducing waste.

Exploration of Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are paramount in modern chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net Future research into the synthesis and application of this compound will undoubtedly prioritize these goals.

One key area of exploration is the use of greener solvents. Ionic liquids and deep eutectic solvents are being investigated as recyclable and less volatile alternatives to traditional organic solvents for fluorination and cross-coupling reactions. e-journals.in These solvents can sometimes enhance reaction rates and yields. e-journals.in Another approach is the development of catalytic systems that can operate efficiently in water or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran.

Catalyst recyclability is also a major focus. Heterogenizing homogeneous catalysts by anchoring them to solid supports (e.g., polymers, silica, or graphene) allows for easy separation from the reaction mixture and reuse, which is particularly important for expensive precious metal catalysts like palladium. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor containing an immobilized catalyst, offers enhanced safety, efficiency, and scalability for the production of fine chemicals derived from this compound. Recently, new methods for synthesizing sulfonyl fluorides using safer reagents and producing non-toxic byproducts highlight the ongoing push for environmentally benign processes. sciencedaily.com

Table 4: Comparison of Traditional vs. Green Chemistry Approaches

Process Step Traditional Approach Green Chemistry Approach
Solvent Volatile organic solvents (e.g., Toluene (B28343), THF). Use of recyclable ionic liquids, water, or bio-derived solvents. e-journals.in
Catalyst Homogeneous palladium complex, discarded after use. Heterogeneous, recyclable palladium nanoparticles on a solid support. researchgate.net
Energy Input High-temperature reflux for extended periods. Microwave-assisted synthesis or flow chemistry to reduce reaction time and energy use.

| Reagents | Use of hazardous reagents or strong, non-recyclable bases. | Use of safer, more benign reagents and catalytic amounts of base. sciencedaily.com |

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
1-butyl-3-methylimidazolium tetrafluoroborate
1-butyl-3-methylimidazolium hexafluorophosphate (B91526)
Benzene
Carbon
Ethanol
Fluorine
Potassium fluoride (B91410)
Sulfonyl fluoride
2-methyltetrahydrofuran
Toluene
Tetrahydrofuran (B95107) (THF)

Q & A

Q. What safety protocols are critical when handling 2-Bromo-4-ethoxy-1-fluorobenzene in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact. Respiratory protection (e.g., vapor respirators) is recommended if ventilation is insufficient .
  • Ventilation : Employ local exhaust systems or closed processes to minimize inhalation risks .
  • Emergency Measures : Equip labs with safety showers/eyewash stations. For spills, isolate the area and use inert absorbents (e.g., vermiculite) .
  • Storage : Store in sealed containers away from ignition sources at temperatures below 25°C .

Q. How can researchers achieve regioselective synthesis of this compound?

Answer:

  • Directing Effects : The ethoxy group (-OCH₂CH₃) is a strong para/meta director, while bromine acts as an ortho/para director. Use controlled electrophilic substitution (e.g., bromination of 4-ethoxy-1-fluorobenzene) to favor the desired regiochemistry .
  • Catalytic Control : Optimize reaction conditions (e.g., Lewis acids like FeBr₃) to enhance selectivity. Monitor progress via TLC or GC-MS .

Q. What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate brominated byproducts .
  • Distillation : For high-purity isolation, employ fractional distillation under reduced pressure (boiling point ~210–220°C) .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura Coupling : The bromine atom serves as a leaving group. Steric hindrance from the ethoxy group may slow transmetallation; use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for optimal yields .
  • Electronic Effects : Fluorine’s electronegativity enhances aryl halide reactivity, but the ethoxy group’s electron-donating nature may require longer reaction times .

Q. What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolve regiochemical uncertainties in crystalline derivatives (e.g., verifying bromine placement) .

Q. How does thermal/photo-stability impact reaction design with this compound?

Answer:

  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating in reflux conditions. Use microwave-assisted synthesis for rapid, controlled heating .
  • Light Sensitivity : Store in amber vials to prevent photolytic C-Br bond cleavage. Conduct reactions under inert gas (N₂/Ar) to suppress radical pathways .

Q. What strategies mitigate functional group incompatibility during multi-step syntheses?

Answer:

  • Protecting Groups : Temporarily mask the ethoxy group with tert-butyldimethylsilyl (TBS) ethers during harsh reactions (e.g., Grignard additions) .
  • Sequential Functionalization : Prioritize bromine substitution before introducing sensitive groups (e.g., amines) to avoid side reactions .

Q. How should researchers address contradictions in reported reaction yields or mechanisms?

Answer:

  • Reproducibility Checks : Validate protocols by replicating solvent ratios, catalyst loadings, and temperature gradients .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare energy pathways and identify rate-limiting steps .

Q. What experimental variables optimize catalytic efficiency in halogen-exchange reactions?

Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may increase side reactions. Test solvent mixtures (e.g., DMF/toluene) .
  • Catalyst Screening : Compare Pd₂(dba)₃, CuI, and NiCl₂ for Ullmann or Buchwald-Hartwig aminations. Monitor via in-situ IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.